5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride” is a derivative of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine . It has been synthesized, characterized, and evaluated for its anticancer activities .
Synthesis Analysis
The synthesis of these derivatives involves the -NH functionalization of the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine by sulfonyl moieties . The sulfonylation reaction was studied in the presence of different bases to increase its yield using the model reaction between tosyl chloride and the compound .Molecular Structure Analysis
The structures of these derivatives were elucidated by 1H NMR, 13C NMR, infrared, and high-resolution mass spectrometry for further validation of the target compound structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include the sulfonylation reaction and the -NH functionalization .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
A significant aspect of the research on this compound revolves around its synthesis and evaluation for pharmacological activities. For example, studies on the synthesis of heterocyclic compounds including imidazo[1,2-b]pyridazines have shown these compounds to possess various pharmacological properties. The synthesis of these compounds involves reactions that produce carboxylic acids, esters, and other derivatives, providing a foundation for further pharmacological studies (Lombardino, 1968).
Anticancer Activities
Research has also focused on the potential anticancer activities of derivatives of this compound. A study synthesized new 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides and evaluated their anticancer activities against various human cancer cell lines. Some derivatives exhibited excellent activities, suggesting the potential of these compounds in cancer therapy (Bourzikat et al., 2022).
Antimicrobial Activity
The antimicrobial activity of related compounds has also been investigated, revealing that certain derivatives can exhibit promising antibacterial effects against both Gram-positive and Gram-negative bacteria. This highlights the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Jyothi & Madhavi, 2019).
Molecular Docking Studies
Molecular docking studies on these compounds have been conducted to understand their interactions with biological targets, providing insights into their mechanism of action and facilitating the design of more potent derivatives. Such studies are crucial for drug development, offering a computational approach to predicting the affinity and activity of compounds against specific targets (Bourzikat et al., 2022).
Wirkmechanismus
The anticancer activities of the new molecules were evaluated against five human cancer cell lines, including A-549, Hs-683, MCF-7, SK-MEL-28, and B16-F10 cell lines . The molecular docking studies showed a strong binding with some kinases, which are linked to MCF-7 and SK-MEL-28 cancer cell lines .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-4-10-6(9-5)2-1-3-8-10;/h4,8H,1-3H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSWMFMBVUGJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.